molecular formula C7H13Br2N3S B2922162 5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide CAS No. 1987076-91-4

5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide

Cat. No. B2922162
CAS RN: 1987076-91-4
M. Wt: 331.07
InChI Key: DUXNAJDNAKJBJL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide is a chemical compound with the IUPAC name 5,6,7,8-tetrahydro-4H-thiazolo [5,4-c]azepin-2-amine dihydrobromide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the chemical formula C7H11N3S.2BrH . The compound belongs to the class of organic compounds known as n-acetylarylamines .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the wide range of biological activities exhibited by similar heterocyclic compounds .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2BrH/c8-7-10-5-2-1-3-9-4-6(5)11-7;;/h9H,1-4H2,(H2,8,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNAJDNAKJBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)SC(=N2)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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